molecular formula C26H24N8O3 B2922230 2-(3-oxo-3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione CAS No. 920384-86-7

2-(3-oxo-3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione

Katalognummer: B2922230
CAS-Nummer: 920384-86-7
Molekulargewicht: 496.531
InChI-Schlüssel: KVVJAIFNULXLON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain several structural motifs common in medicinal chemistry, including a 1,2,3-triazole ring and a piperazine ring . These structures are often found in pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using computational methods such as those available in the GAUSSIAN 16W program package .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, 1,2,4-triazole-containing compounds are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific substituents present in the molecule. For example, 1,2,4-triazole derivatives have been shown to exhibit weak luminescent properties .

Wissenschaftliche Forschungsanwendungen

Potential Scientific Research Applications

Antihypertensive Agents : Research by Bayomi et al. (1999) involved synthesizing 1,2,4-triazolol[1,5-alpha]pyrimidines, closely related to the compound , which showed promising antihypertensive activity in both in vitro and in vivo settings. This suggests that similar structures could be explored for their cardiovascular effects (Bayomi et al., 1999).

Antimicrobial Agents : Tucker et al. (1998) discussed the synthesis and evaluation of piperazinyl oxazolidinones with antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. Such findings indicate that derivatives of the compound might have applications in combating resistant bacterial infections (Tucker et al., 1998).

Anti-inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuran and tested them as COX-2 inhibitors with analgesic and anti-inflammatory activities. This research suggests potential for related compounds in the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Central Nervous System (CNS) Agents : Watanabe et al. (1992) explored the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. Their research indicated potent 5-HT2 antagonist activity, which could be useful in designing drugs targeting CNS disorders (Watanabe et al., 1992).

Zukünftige Richtungen

Future research could involve the synthesis and characterization of this compound, followed by testing for biological activity. Given the presence of the 1,2,4-triazole and piperazine rings, this compound could potentially have interesting biological properties .

Eigenschaften

IUPAC Name

2-[3-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O3/c1-17-6-8-18(9-7-17)34-24-22(29-30-34)23(27-16-28-24)32-14-12-31(13-15-32)21(35)10-11-33-25(36)19-4-2-3-5-20(19)26(33)37/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVJAIFNULXLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.